1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride
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Overview
Description
1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dichloro and heptyloxy substituents. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the quinoline core.
Substitution: The dichloro and heptyloxy groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified substituents, which can be further utilized in different applications.
Scientific Research Applications
1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to the core of 1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride.
Chloroquine: A quinoline derivative with antimalarial properties.
Quinacrine: Another quinoline derivative used as an antimalarial and anti-inflammatory agent.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
184880-48-6 |
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Molecular Formula |
C21H28Cl3NO |
Molecular Weight |
416.8 g/mol |
IUPAC Name |
1-(2,3-dichloro-5-heptoxypent-2-enyl)quinolin-1-ium;chloride |
InChI |
InChI=1S/C21H28Cl2NO.ClH/c1-2-3-4-5-8-15-25-16-13-19(22)20(23)17-24-14-9-11-18-10-6-7-12-21(18)24;/h6-7,9-12,14H,2-5,8,13,15-17H2,1H3;1H/q+1;/p-1 |
InChI Key |
AHAGEUGJRMPTRN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCOCCC(=C(C[N+]1=CC=CC2=CC=CC=C21)Cl)Cl.[Cl-] |
Origin of Product |
United States |
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